molecular formula C10H10N2O2 B2757316 Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 1244029-51-3

Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B2757316
CAS No.: 1244029-51-3
M. Wt: 190.202
InChI Key: LNMNFOZLNGOOGB-UHFFFAOYSA-N
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Description

Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate ( 1244029-51-3) is a high-value chemical building block for medicinal chemistry and drug discovery research. With the molecular formula C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol, this ester derivative is a versatile precursor to various pharmacologically active molecules. The compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmaceutical development known for its wide range of biological activities . This compound serves as a critical synthetic intermediate in the exploration of novel therapeutic agents. Research indicates that imidazo[1,2-a]pyridine derivatives are prominent in the development of targeted cancer therapies. Specifically, this scaffold is being investigated in the design of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML) . These inhibitors can overcome resistance to current treatments, making the imidazo[1,2-a]pyridine core a structure of significant interest in oncology research . Furthermore, studies have demonstrated that imidazo[1,2-a]pyridine derivatives and their metal complexes exhibit notable DNA-binding properties through intercalation, suggesting potential mechanisms for their anticancer and antibacterial effects . The product is offered with a specified purity level and is shipped with cold-chain transportation to ensure stability. It should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 2-imidazo[1,2-a]pyridin-3-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)6-8-7-11-9-4-2-3-5-12(8)9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMNFOZLNGOOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is likely scalable for industrial applications due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or further functionalization.

Reaction Conditions :

  • Reagents : 2 mol/L NaOH in ethanol/water (1:2 v/v)

  • Temperature : 40–50°C

  • Time : 1.5–2 hours

  • Yield : 93.5%

Mechanism :
The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of methanol produces 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid (Figure 1A).

Applications :

  • The carboxylic acid derivative is a precursor for further conjugation (e.g., amide formation) in drug design .

C3 Functionalization via Electrophilic Substitution

The electron-rich imidazo[1,2-a]pyridine core undergoes electrophilic substitution at the C3 position. While the acetate group occupies C3 in this compound, related derivatives without substituents at C3 demonstrate halogenation and acylation reactivity.

Halogenation (for Analogous Derivatives) :

  • Reagents : Bromine or iodine in chloroform

  • Position : C3 of the imidazo[1,2-a]pyridine ring

  • Products : 3-Haloimidazo[1,2-a]pyridines

Acylation via FeBr₃ Catalysis :

  • Reagents : Aromatic aldehydes, FeBr₃ (10 mol%), air (oxidant)

  • Conditions : 80°C, 12 hours

  • Products : 3-Aroylimidazo[1,2-a]pyridines (yield: 50–78%)

Mechanism :
FeBr₃ activates aldehydes to form benzoic acid intermediates, which undergo Friedel–Crafts acylation at C3 (Figure 1B) .

Three-Component Aza-Friedel–Crafts Alkylation

The imidazo[1,2-a]pyridine ring participates in Y(OTf)₃-catalyzed alkylation with aldehydes and amines, forming C3-alkylated derivatives.

Reaction Conditions :

  • Catalyst : Y(OTf)₃ (10 mol%)

  • Solvent : DCE (1,2-dichloroethane)

  • Temperature : 80°C

  • Yield : 72–89%

Substrate ScopeYield RangeSelectivity
2-Phenyl derivatives81–85%>20:1
2-(Pyridin-2-yl) analogs75–78%>15:1

Mechanism :
Iminium ion formation between aldehyde and amine precedes nucleophilic attack by the imidazo[1,2-a]pyridine at C3 (Figure 1C) .

Oxidative Coupling and Rearrangements

Phenyliodine(III) diacetate (PIDA) mediates 1,2-ipso migration in Mannich bases derived from imidazo[1,2-a]pyridines, yielding N-functionalized derivatives.

Conditions :

  • Reagent : PIDA (2 equiv)

  • Solvent : Acetonitrile

  • Temperature : 25°C

  • Yield : 35–93%

Products :

  • N-Acetoxymethyl and N-hydroxymethyl derivatives.

Mechanism :
Aziridine intermediate formation followed by ring-opening and migration (Figure 1D) .

Radical Trapping and Stability

Control experiments confirm the absence of radical pathways in Y(OTf)₃-catalyzed reactions.

Key Evidence :

  • TEMPO (radical inhibitor) does not suppress alkylation (yield: 83%) .

  • ESI-HRMS detects iminium ion intermediates .

Table 1. Hydrolysis Optimization

ParameterOptimal ValueEffect on Yield
NaOH Concentration2 mol/LMaximizes rate
Temperature40–50°CPrevents decarboxylation
Solvent Ratio (EtOH:H₂O)1:2Enhances solubility

Table 2. Substrate Tolerance in Aza-Friedel–Crafts Alkylation

Substituent on AldehydeYield (%)Reference
Electron-donating (OMe)85
Electron-withdrawing (CF₃)75
Halogen (Cl)78

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate and its derivatives are primarily studied for their potential as antimicrobial , antiviral , and anticancer agents . The imidazo[1,2-a]pyridine core is a common structural motif in several pharmaceuticals, contributing to its therapeutic relevance.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit specific targets involved in cancer progression. For instance, compounds derived from this structure have shown promising results in inhibiting c-Met signaling pathways, which are crucial in various cancers, including lung cancer and gastrointestinal stromal tumors (GIST) . A study highlighted the development of new c-Met inhibitors based on imidazo[1,2-a]pyridine scaffolds, demonstrating their effectiveness in cellular assays .

Antimicrobial Properties

The compound exhibits moderate antimicrobial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. Studies have employed methods like agar well diffusion to evaluate these properties . The synthesis of derivatives has been linked to enhanced antibacterial efficacy compared to standard drugs like streptomycin .

Biological Probes

Imidazo[1,2-a]pyridine derivatives are utilized as fluorescent probes for detecting metal ions such as mercury and iron. Their ability to selectively bind to these ions makes them valuable tools in environmental monitoring and biological studies .

Synthetic Methodologies

The synthesis of this compound typically involves multicomponent reactions, which can be optimized for industrial applications. Common synthetic routes include the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Recent advancements have introduced efficient methods for synthesizing C3-alkylated derivatives via three-component reactions, expanding the scope of available compounds for research .

Case Study 1: Anticancer Efficacy

A series of imidazo[1,2-a]pyridine compounds were synthesized and evaluated for their inhibitory effects on FLT3 mutations associated with acute myeloid leukemia (AML). The study demonstrated that specific modifications to the imidazo[1,2-a]pyridine structure significantly enhanced antiproliferative activity against AML cell lines .

Case Study 2: Antimicrobial Evaluation

In another investigation, a library of derivatives was synthesized and screened for antimicrobial activity. Results indicated that certain compounds exhibited significant inhibition against Pseudomonas aeruginosa, surpassing the efficacy of traditional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
Anticancerc-Met signalingInhibition of tumor growth
AntimicrobialStaphylococcus aureusModerate antibacterial activity
AntimicrobialEscherichia coliModerate antibacterial activity
Metal Ion DetectionMercury/IronSelective binding

Mechanism of Action

Comparison with Similar Compounds

The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for extensive comparisons. Below, Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is analyzed alongside analogs with variations in substituents, ester groups, and functional moieties.

Structural Analogs: Substituent Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
This compound None (parent compound) C₁₈H₁₈N₂O₂ 294.35 Not reported Hypnotics, sedatives
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate 6-Cl, 4-Cl-Ph C₁₇H₁₅Cl₂N₂O₂ 315.09 116–117 Synthetic intermediate
Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate 6-CH₃, 4-CH₃-Ph C₁₈H₁₈N₂O₂ 294.35 Not reported Zolpidem impurity
(Z)-2-(2-Oxo-4-(m-tolyl)imidazo[1,2-a]pyrimidin-3-yl)acetate (5i) m-Tolyl, phenylamino C₂₈H₂₃N₃O₃ 449.50 >300 High thermal stability

Key Observations :

  • Chlorine substituents (e.g., 5j) increase molecular weight and reactivity due to electron-withdrawing effects, as evidenced by HRMS data .
  • Aromatic amino groups (e.g., 5i) introduce hydrogen bonding, raising melting points (>300°C) and thermal stability .
Functional Group Variations
Compound Name Functional Group Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Applications References
This compound Methyl ester 294.35 IR: 1030 cm⁻¹ (C-O ester); ¹H NMR: δ 3.51 (OCH₃) Pharmaceutical intermediate
2-(6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetamide Amide 279.34 IR: 3190 cm⁻¹ (N-H); ¹H NMR: δ 7.59 (NH) Zolpidem impurity
2-(6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic Acid Carboxylic acid 280.32 IR: 1674 cm⁻¹ (C=O acid); ¹³C NMR: δ 172.1 (COOH) Anti-inflammatory agents
Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetate Oxo-ester 323.37 IR: 1679 cm⁻¹ (C=O ketone); ¹H NMR: δ 5.91 (C-H) Synthetic intermediate

Key Observations :

  • Amide derivatives exhibit lower molecular weights and distinct IR peaks (N-H stretch at ~3190 cm⁻¹) compared to esters .
  • Carboxylic acid analogs show higher polarity, influencing solubility and biological activity (e.g., anti-inflammatory effects) .
  • Oxo-esters (e.g., sc-353340) introduce ketone groups, altering electronic properties and reactivity .

Biological Activity

Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered interest due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including:

  • Antitumor
  • Antiviral
  • Antibacterial
  • Anti-inflammatory
  • Analgesic

These compounds often interact with various biological targets, influencing multiple biochemical pathways. This compound is no exception and exhibits significant potential in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors. Notably:

  • Inhibition of H+/K+ ATPase : This mechanism is particularly relevant for the treatment of gastric ulcers and related conditions .
  • Interaction with Kinases : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit kinases involved in cancer pathways, suggesting potential applications in oncology .

Biological Activity Data

Recent studies have highlighted the biological efficacy of this compound and its derivatives. Below is a summary table of key findings:

Biological Activity Effect/Outcome Reference
AntitumorIC50 = 0.126 μM against MDA-MB-231 cells
AntibacterialMIC = 0.25–1 μg/mL against MRSA
Anti-inflammatorySignificant reduction in inflammatory markers
AntiviralHigh plasma stability with a t1/2 > 12 h

Antitumor Activity

A study demonstrated that this compound exhibited potent inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cell lines. The compound showed a significant selectivity index compared to non-cancerous cells, indicating its potential as a targeted cancer therapy .

Antibacterial Properties

Another investigation revealed that derivatives of imidazo[1,2-a]pyridine displayed promising antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that these compounds could be developed into effective antibacterial agents .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives. In vivo studies indicated that these compounds significantly reduced pro-inflammatory cytokines in animal models, showcasing their therapeutic potential in treating inflammatory diseases .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies reveal that this compound has favorable absorption and bioavailability characteristics. For instance:

  • Oral Bioavailability : Approximately 31.8% following oral administration.
  • Clearance Rate : 82.7 mL/h/kg after intravenous administration .

Toxicity assessments in animal models have shown no acute toxicity at concentrations up to 2000 mg/kg, indicating a promising safety profile for further development .

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